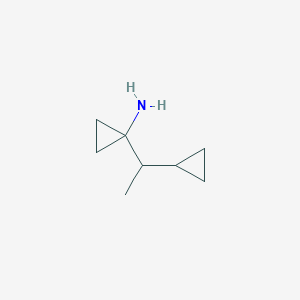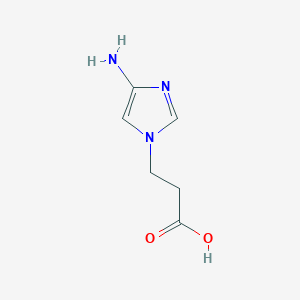
3-(4-Amino-imidazol-1-YL)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-imidazol-1-YL)-propionic acid is a chemical compound with the molecular formula C6H10N4O2 It is characterized by the presence of an amino group attached to an imidazole ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-imidazol-1-YL)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and propionic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-imidazol-1-YL)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated imidazole compounds.
Scientific Research Applications
3-(4-Amino-imidazol-1-YL)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-Amino-imidazol-1-YL)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-imidazol-1-YL)-propan-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
3-(4-Amino-imidazol-1-YL)-propionitrile: Contains a nitrile group instead of a carboxylic acid.
Uniqueness
3-(4-Amino-imidazol-1-YL)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid moiety allows for interactions that are not possible with similar compounds containing hydroxyl or nitrile groups.
Properties
CAS No. |
1211596-27-8 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(4-aminoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-9(4-8-5)2-1-6(10)11/h3-4H,1-2,7H2,(H,10,11) |
InChI Key |
YDHDOGJABMNTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


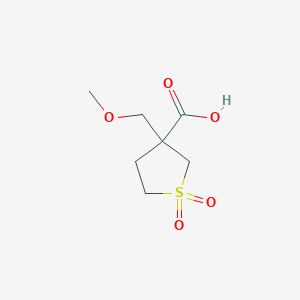
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)

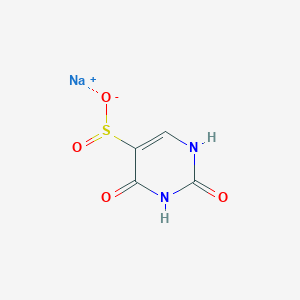
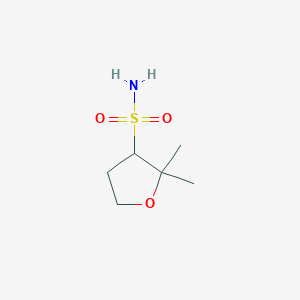
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)

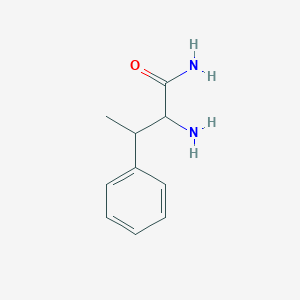
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)

![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)

